Coumarin, 6-nitro-3-(4-pyridyl)-
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Overview
Description
Coumarin, 6-nitro-3-(4-pyridyl)- is a derivative of coumarin, a naturally occurring compound known for its diverse biological and pharmacological properties. This compound is characterized by the presence of a nitro group at the 6th position and a pyridyl group at the 3rd position of the coumarin core. Coumarins are widely studied for their fluorescence properties, making them valuable in various scientific applications .
Preparation Methods
The synthesis of Coumarin, 6-nitro-3-(4-pyridyl)- typically involves the modification of the coumarin core through various synthetic routes. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. Industrial production methods often utilize metal-based catalysts and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Coumarin, 6-nitro-3-(4-pyridyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The pyridyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form complex structures.
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include amino derivatives and substituted coumarins .
Scientific Research Applications
Coumarin, 6-nitro-3-(4-pyridyl)- has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting metal ions and environmental polarity.
Biology: Employed in the study of enzyme activities and cellular imaging due to its fluorescence properties.
Medicine: Investigated for its potential anticancer properties and as a therapeutic agent in various diseases.
Industry: Utilized in the development of fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of Coumarin, 6-nitro-3-(4-pyridyl)- involves its interaction with molecular targets through hydrophobic interactions, hydrogen bonding, and pi-stacking. These interactions facilitate the binding of the compound to specific enzymes and receptors, leading to its biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, contributing to its therapeutic properties .
Comparison with Similar Compounds
Coumarin, 6-nitro-3-(4-pyridyl)- is unique due to the presence of both nitro and pyridyl groups, which enhance its fluorescence and biological activities. Similar compounds include:
3-Nitrocoumarin: Lacks the pyridyl group, resulting in different reactivity and applications.
4-Pyridylcoumarin: Lacks the nitro group, affecting its fluorescence properties and biological activities.
6-Aminocoumarin: Formed by the reduction of the nitro group, with distinct chemical and biological properties.
These comparisons highlight the unique combination of functional groups in Coumarin, 6-nitro-3-(4-pyridyl)-, making it a valuable compound in various scientific fields.
Biological Activity
Coumarin, 6-nitro-3-(4-pyridyl)- is a synthetic derivative of coumarin characterized by the presence of both a nitro group and a pyridyl group. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
Chemical Formula: C₁₄H₈N₂O₄
Molecular Weight: 272.22 g/mol
Structural Features:
- Nitro group (-NO₂) enhances reactivity and fluorescence.
- Pyridyl group (-C₅H₄N) contributes to the compound's interaction with biological targets.
Coumarin, 6-nitro-3-(4-pyridyl)- exhibits its biological effects primarily through:
- Hydrophobic Interactions: Facilitates binding to lipid membranes and proteins.
- Hydrogen Bonding: Interacts with specific amino acid residues in target enzymes or receptors.
- Pi-stacking: Stabilizes interactions with aromatic residues in proteins.
The nitro group can be reduced to form reactive intermediates that may interact with cellular components, contributing to its therapeutic effects .
Antioxidant Activity
Research has demonstrated that coumarin derivatives possess significant antioxidant properties. In one study, the compound exhibited a strong ability to scavenge hydroxyl radicals (IC₅₀ = 0.09–0.12 mg/mL) and showed superior iron-chelating ability compared to standard antioxidants .
Activity | IC₅₀ Value (mg/mL) |
---|---|
Hydroxyl Radical Scavenging | 0.09–0.12 |
Iron-Chelating | 0.02–0.04 |
Anticancer Properties
Coumarin, 6-nitro-3-(4-pyridyl)- has been investigated for its potential anticancer effects. Studies indicate that it can induce cell cycle arrest and apoptosis in various cancer cell lines by targeting specific kinases involved in cell proliferation . For instance, it has shown effectiveness against prostate cancer cells (PC3 and DU145), with IC₅₀ values indicating significant cytotoxicity over time:
Cell Line | IC₅₀ (μg/mL) | 24h | 48h | 72h |
---|---|---|---|---|
PC3 | 32.01 ± 3.2 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |
DU145 | 35.22 ± 1.9 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |
Neuroprotective Effects
The compound has shown promise as a neuroprotective agent due to its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in managing neurodegenerative diseases such as Alzheimer's disease . The inhibition of these enzymes can enhance cholinergic signaling, potentially improving cognitive function.
Comparative Analysis with Similar Compounds
Coumarin, 6-nitro-3-(4-pyridyl)- can be compared with other coumarin derivatives to highlight its unique properties:
Compound | Key Features | Biological Activity |
---|---|---|
Coumarin | Basic structure without substituents | Limited activity |
4-Pyridylcoumarin | Lacks nitro group | Different reactivity |
Nitro derivatives | Enhanced reactivity due to nitro group | Increased antioxidant activity |
Prenylated Coumarins | Modifications increase lipophilicity | Enhanced anticancer properties |
Case Studies
- Antioxidant Efficacy : In vitro studies demonstrated that the antioxidant activity of coumarin derivatives significantly protects cellular membranes from oxidative damage.
- Cancer Cell Studies : Research on prostate cancer cell lines indicated that treatment with coumarin derivatives resulted in apoptosis through activation of caspase pathways.
Properties
CAS No. |
3390-70-3 |
---|---|
Molecular Formula |
C14H8N2O4 |
Molecular Weight |
268.22 g/mol |
IUPAC Name |
6-nitro-3-pyridin-4-ylchromen-2-one |
InChI |
InChI=1S/C14H8N2O4/c17-14-12(9-3-5-15-6-4-9)8-10-7-11(16(18)19)1-2-13(10)20-14/h1-8H |
InChI Key |
LJYXKUOCGUAQEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(=O)O2)C3=CC=NC=C3 |
Origin of Product |
United States |
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